molecular formula C11H10O2S B069466 4-Ethoxythiochromen-2-one CAS No. 186135-54-6

4-Ethoxythiochromen-2-one

Cat. No.: B069466
CAS No.: 186135-54-6
M. Wt: 206.26 g/mol
InChI Key: SVKPIFMIARNQQZ-UHFFFAOYSA-N
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Description

4-ethoxy-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound belonging to the thiochromene family. Thiochromenes are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The presence of the ethoxy group at the 4-position and the thiochromenone core structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction is carried out between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst such as piperidine and solvents like ethanol or acetonitrile. The reaction proceeds through the nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiochromene ring.

Industrial Production Methods

Industrial production of 4-ethoxy-2H-thiochromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2H-thiochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-2H-thiochromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-2H-thiochromen-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

186135-54-6

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

4-ethoxythiochromen-2-one

InChI

InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

SVKPIFMIARNQQZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)SC2=CC=CC=C21

Canonical SMILES

CCOC1=CC(=O)SC2=CC=CC=C21

Synonyms

2H-1-Benzothiopyran-2-one,4-ethoxy-(9CI)

Origin of Product

United States

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